The synthesis of (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride can be achieved through various synthetic routes. A common approach involves the enantioselective synthesis of (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol [(R)-(3)], a key intermediate. This intermediate can be prepared via enzymatic transesterification of racemic 1-[3,5-bis (trifluoromethyl) phenyl] ethanol [(RS)-3] using vinyl acetate as the acyl donor and Candida antarctica lipase B (CAL-B) as the catalyst. This method provides high enantioselectivity (>99% ee) and yield (84%). []
Another approach involves a multi-step synthesis starting from 3,5-bis(trifluoromethyl)acetophenone. This method involves the formation of an enaminone intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one, which is then further elaborated to obtain the target compound. []
Crystallographic analysis of a related compound, (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine–(R)-2-hydroxybutanedioic acid (1/1), reveals disorder of the fluorine atoms in the trifluoromethyl groups. This disorder likely arises from the free rotation of the CF3 groups. The crystal structure also highlights the role of the amine group in forming hydrogen bonds, which are crucial for molecular recognition in biological systems. []
For example, it is a key intermediate in the synthesis of Casopitant, a potent and selective neurokinin 1 (NK1) receptor antagonist. NK1 receptors are involved in various physiological processes, including pain transmission, inflammation, and emesis. Antagonizing these receptors can provide therapeutic benefits in treating conditions like depression, anxiety, and chemotherapy-induced nausea and vomiting. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: